(2S)-2-amino-8-(hydroxyamino)-8-oxooctanoic acid
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Overview
Description
(S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid is a chiral amino acid derivative with significant biochemical and pharmaceutical relevance. This compound features both amino and hydroxyamino functional groups, making it a versatile intermediate in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of amino acids using specific hydroxylase enzymes. For instance, the hydroxylation of lysine or other amino acids can be catalyzed by enzymes like lysine hydroxylase . Chemical synthesis may also involve the use of protecting groups to selectively modify the amino and hydroxyamino functionalities .
Industrial Production Methods: Industrial production often leverages biocatalytic processes due to their high regioselectivity and efficiency. Microbial fermentation using genetically engineered strains of Corynebacterium glutamicum or Escherichia coli is a widely adopted method . These strains are engineered to express the necessary hydroxylase enzymes, facilitating the large-scale production of hydroxyamino acids.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form oxo derivatives.
Reduction: The oxo group can be reduced to yield hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Amino groups can be substituted using alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various oxo and hydroxy derivatives, which can serve as intermediates in further synthetic processes.
Scientific Research Applications
(S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its involvement in biochemical processes.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid involves its interaction with specific enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
Serine: An α-amino acid with a hydroxymethyl group, used in protein biosynthesis.
Hydroxylysine: A hydroxylated derivative of lysine, involved in collagen stabilization.
Uniqueness: (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid is unique due to its dual functional groups, which confer distinct reactivity and biological activity. Its chiral nature also adds to its specificity in biochemical interactions.
This comprehensive overview highlights the significance of (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid in various scientific domains
Properties
Molecular Formula |
C8H16N2O4 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-amino-8-(hydroxyamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(12)13)4-2-1-3-5-7(11)10-14/h6,14H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
RDQUMSJVLRPKKZ-LURJTMIESA-N |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CCC(=O)NO |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)NO |
Origin of Product |
United States |
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